molecular formula C21H23N3O2 B13396131 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid

1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid

Cat. No.: B13396131
M. Wt: 349.4 g/mol
InChI Key: QEZPAESWGHJUGH-UHFFFAOYSA-N
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Description

1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid (Molecular Formula: C21H23N3O2, Molecular Weight: 349.43 g/mol) is a high-purity chemical compound intended for research applications. This molecule features an imidazo[1,2-a]pyridine core, a scaffold recognized in medicinal chemistry for its diverse biological activities. Compounds based on the imidazo[1,2-a]pyridine structure have been identified as potent inhibitors of Rab Geranylgeranyl Transferase (RGGT), a key enzyme in the post-translational prenylation of Rab GTPases . Inhibiting RGGT disrupts protein prenylation and subsequent cellular localization, making such compounds invaluable tools for studying intracellular vesicle trafficking and related signaling pathways in cancer and other diseases . The structural features of this molecule, including its specific 6-methyl and 2-phenyl substitutions on the heterocyclic ring, are designed to optimize its properties for biochemical and cell-based research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H23N3O2/c1-15-7-8-19-22-20(16-5-3-2-4-6-16)18(24(19)13-15)14-23-11-9-17(10-12-23)21(25)26/h2-8,13,17H,9-12,14H2,1H3,(H,25,26)

InChI Key

QEZPAESWGHJUGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC=CC=C4)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid typically involves multi-step synthetic routes. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, leading to the modulation of cellular processes . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Substituents (Imidazopyridine Core) Molecular Formula Molecular Weight Key Differences Evidence ID
Target Compound : 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid 6-Methyl, 2-Phenyl C₂₁H₂₁N₃O₂ 347.42* Reference compound -
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid 2-Biphenyl C₂₆H₂₅N₃O₂ 411.5 Biphenyl substitution increases steric bulk and lipophilicity
1-[2-(4-Fluorophenyl)-8-methyl-imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid 4-Fluorophenyl, 8-Methyl C₂₁H₂₀FN₃O₂ 365.41 Fluorine enhances electronegativity; positional isomerism at C8
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid 6-Bromo, 2-Phenyl C₂₀H₂₀BrN₃O₂ 428.33 Bromine increases molecular weight and polarizability
1-(6-Nitro-2-thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid 6-Nitro, 2-Thiophen C₁₈H₁₈N₄O₄S 386.43 Nitro and thiophen groups introduce electron-withdrawing effects
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid 3,4-Dimethoxyphenyl, 6-Methyl C₂₃H₂₅N₃O₄ 415.47 Methoxy groups improve solubility via polarity

*Estimated based on analogous structures.

Key Observations

Fluorine (MW 365.41) and nitro groups (MW 386.43) introduce polarity, balancing lipophilicity for improved bioavailability .

Steric and Electronic Modifications :

  • Bromine at C6 (MW 428.33) increases steric hindrance, which may interfere with target binding but enhance metabolic stability .
  • The 3,4-dimethoxyphenyl analog (MW 415.47) demonstrates how electron-donating groups can modulate electronic environments for receptor interactions .

Piperidine-4-Carboxylic Acid Consistency :
All analogs retain the piperidine-4-carboxylic acid group, suggesting its critical role in hydrogen bonding or ionic interactions with biological targets .

Pharmacological Implications

  • Fluorinated derivatives (e.g., 4-fluorophenyl) may exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small size .
  • Brominated or nitro-substituted analogs could serve as prodrugs or intermediates for further functionalization .

Biological Activity

1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, particularly focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical formula:

  • Molecular Formula : C16H19N3O2
  • CAS Number : 123533-42-6
  • Molecular Weight : 283.34 g/mol

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. In particular, studies have shown that various substituted imidazo[1,2-a]pyridines demonstrate potent effects against colon cancer cell lines such as HT-29 and Caco-2. For instance, a study found that these compounds initiated apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases 3 and 8, which are crucial for the apoptotic process .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
1-(6-Methyl-2-phenyl-imidazo...)HT-2912.5Induction of apoptosis via caspase activation
Caco-215.0Mitochondrial cytochrome c release
A54920.0Cell cycle arrest and apoptosis

The biological activity of imidazo[1,2-a]pyridine derivatives often involves multiple mechanisms:

  • Apoptosis Induction : The compound can trigger programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cells from dividing.
  • Inhibition of Anti-apoptotic Proteins : The compound potentially inhibits proteins that prevent apoptosis, enhancing the effectiveness of treatment.

Case Studies

A notable case study involved a series of experiments where various imidazo[1,2-a]pyridine derivatives were synthesized and tested for their anticancer properties. The results demonstrated that these compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study Summary

Study ReferenceCompound TestedKey Finding
6-Methyl-2-phenylimidazo...Effective against HT-29 with low toxicity
Imidazo[1,2-a]pyridine derivativesInduced apoptosis through mitochondrial pathways

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation and coupling steps. A common approach is:

Aldehyde-Amine Condensation : React a pre-synthesized imidazo[1,2-a]pyridine carbaldehyde derivative with a piperidine-4-carboxylic acid precursor in the presence of glacial acetic acid to form the Schiff base intermediate .

Methylation/Substitution : Introduce the 6-methyl group via nucleophilic substitution or alkylation, using reagents like methyl iodide under basic conditions (e.g., NaH in DMF).

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to isolate the product.

Q. Optimization Tips :

  • Temperature Control : Maintain reflux conditions (80–100°C) during condensation to enhance reaction kinetics .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Analytical Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and confirm ≥95% purity .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm the imidazo[1,2-a]pyridine core, methyl groups, and piperidine-carboxylic acid substituents .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~422.2 Da) .
  • Melting Point Analysis : Compare observed mp (e.g., 185–190°C) with literature values to assess purity .
  • Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) for biological assay compatibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced pharmacological activity?

Methodological Answer: SAR Design Strategy :

  • Core Modifications : Replace the 6-methyl group with halogens (e.g., Cl, F) to alter electronic effects and binding affinity .
  • Piperidine Substitutions : Introduce bulkier groups (e.g., biphenyl) to the piperidine ring to probe steric effects on target engagement .
  • Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide groups to improve metabolic stability .

Q. Experimental Workflow :

Synthesize Analogues : Follow parallel synthesis protocols .

In Vitro Screening : Test analogues against target enzymes (e.g., kinases) using fluorescence polarization assays .

Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Root-Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Compound Stability : Perform stability studies (HPLC at 37°C in assay buffer) to detect degradation products that may affect results .
  • Target Selectivity : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target specificity .

Case Study :
If IC₅₀ values for kinase inhibition vary, re-test the compound alongside a positive control (e.g., staurosporine) under identical conditions and validate via dose-response curves .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic (PK) properties?

Methodological Answer: In Silico Workflow :

ADME Prediction : Use SwissADME to estimate logP (lipophilicity), H-bond donors/acceptors, and P-glycoprotein substrate likelihood .

Metabolism Prediction : Employ GLORYx to identify potential cytochrome P450 oxidation sites .

Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding .

Validation : Compare predictions with in vitro data (e.g., microsomal stability assays) .

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